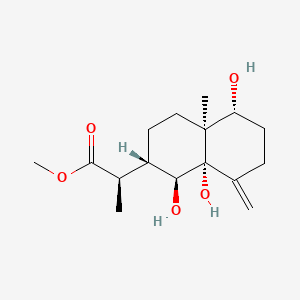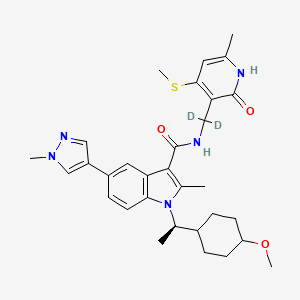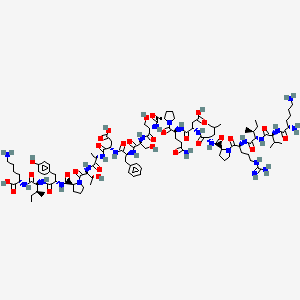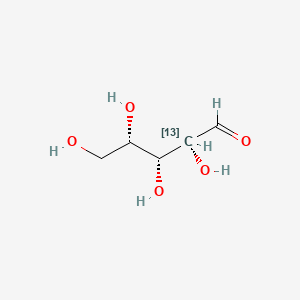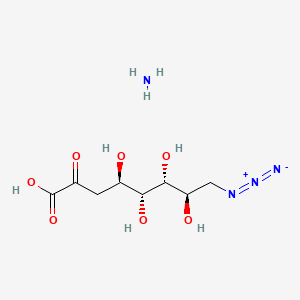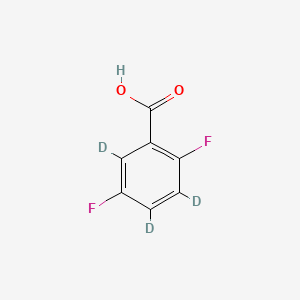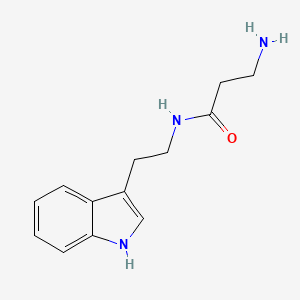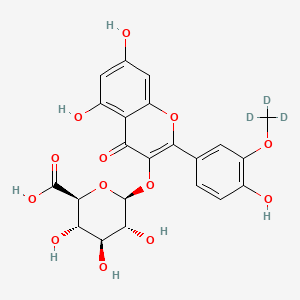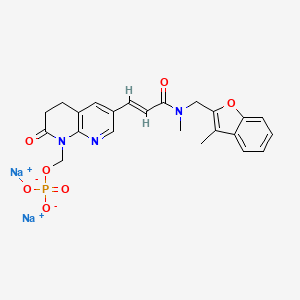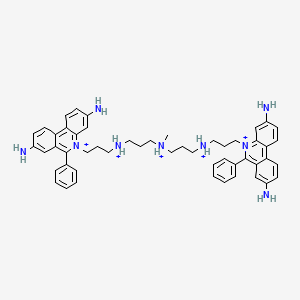
3-Hydroxy Fenretinide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy Fenretinide-d4 is a deuterium-labeled analogue of 4’-Hydroxy Fenretinide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic properties of the parent compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Fenretinide-d4 involves the deuteration of 4’-Hydroxy FenretinideThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of 4’-Hydroxy Fenretinide-d4 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batches, with flexible batch sizes to meet the varying needs of researchers .
化学反応の分析
Types of Reactions: 4’-Hydroxy Fenretinide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
4’-Hydroxy Fenretinide-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
The mechanism of action of 4’-Hydroxy Fenretinide-d4 is similar to that of its parent compound, 4’-Hydroxy Fenretinide. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. The compound induces apoptosis (programmed cell death) in cancer cells, which is a key feature distinguishing it from other retinoids that primarily induce differentiation .
類似化合物との比較
4’-Hydroxy Fenretinide: The parent compound, known for its anticancer properties.
Fenretinide: Another retinoid derivative with similar therapeutic applications.
N-(4-Hydroxyphenyl)retinamide: A closely related compound with similar chemical structure and biological activity.
Uniqueness: 4’-Hydroxy Fenretinide-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research settings where precise quantitation and tracing of metabolic pathways are required .
特性
分子式 |
C26H33NO3 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D |
InChIキー |
UMTKXEKOPUGPJI-JYOZAVGGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H] |
正規SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


